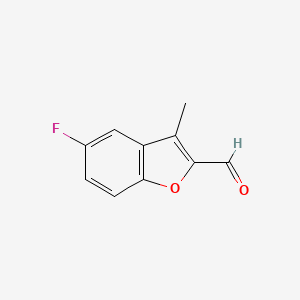

5-Fluoro-3-methylbenzofuran-2-carbaldehyde

Descripción

The Benzofuran (B130515) Core: A Prominent Heterocyclic Scaffold in Chemical and Medicinal Research

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a privileged scaffold in the realms of chemical and medicinal research. nih.govrsc.orgacs.org This structural motif is a key component in a multitude of biologically active natural products and synthetic compounds. nih.govontosight.ai The versatility of the benzofuran nucleus has attracted considerable attention from researchers, leading to the development of a vast number of derivatives. acs.orgscilit.com

The therapeutic potential of benzofuran-based compounds is remarkably diverse, with studies demonstrating a wide array of pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, analgesic, antiviral, and antioxidant properties. taylorandfrancis.comresearchgate.netresearchgate.net The unique structural features of benzofuran make it a valuable building block in drug design and discovery, allowing for the synthesis of novel therapeutic agents. rsc.orgontosight.ai For instance, certain benzofuran derivatives have been investigated for their efficacy against various cancer cell lines and as inhibitors of enzymes like DNA gyrase B in Mycobacterium tuberculosis. nih.govresearchgate.net The continued exploration of this scaffold highlights its importance as a major source for the development of new drugs. nih.gov

Significance of Fluorinated Benzofuran Derivatives in Drug Discovery

The introduction of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance the parent compound's therapeutic profile. nih.gov When applied to the benzofuran scaffold, fluorination can significantly improve several key pharmacokinetic and physicochemical properties. nih.gov

Strategic placement of fluorine can lead to enhanced metabolic stability, increased membrane permeability, and improved bioavailability. nih.govnih.gov The high electronegativity and small size of the fluorine atom can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with biological targets. nih.gov Research on fluorinated benzofuran and dihydrobenzofuran derivatives has indicated that the presence of fluorine, often in combination with other functional groups, can enhance anti-inflammatory and anticancer effects. nih.gov This makes fluorinated benzofurans a particularly promising class of compounds for the development of new therapeutic agents, especially in oncology and for inflammatory conditions. nih.gov

Overview of 5-Fluoro-3-methylbenzofuran-2-carbaldehyde as a Key Research Target

This compound emerges as a compound of significant interest for chemical and pharmaceutical research. Its structure integrates the biologically active benzofuran core with a strategically positioned fluorine atom at the 5-position, a methyl group at the 3-position, and a reactive carbaldehyde group at the 2-position. This unique combination of features makes it a valuable intermediate for the synthesis of more complex molecules.

The presence of the aldehyde functional group offers a reactive site for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. The fluorine atom is expected to modulate the electronic and biological properties of the resulting derivatives, potentially enhancing their therapeutic efficacy. While extensive research specifically detailing the biological activities of this compound is not yet widely published, its structural components suggest its potential as a precursor for novel compounds with a range of applications, including in the development of antimicrobial or anticancer agents. researchgate.netnih.gov

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H7FO2 |

| IUPAC Name | 5-fluoro-3-methyl-1-benzofuran-2-carbaldehyde |

| Molecular Weight | 178.16 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 115-119 °C |

Structure

2D Structure

Propiedades

IUPAC Name |

5-fluoro-3-methyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILSMHPVXOCXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification of the 5 Fluoro 3 Methylbenzofuran 2 Carbaldehyde Scaffold

Functionalization of the Carbaldehyde Moiety at C-2

The aldehyde group is a versatile functional handle, susceptible to oxidation, reduction, and various condensation reactions, making it a key site for derivatization.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of 5-Fluoro-3-methylbenzofuran-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-Fluoro-3-methylbenzofuran-2-carboxylic acid sigmaaldrich.comhuatengsci.com. This transformation is a fundamental step in the synthesis of amides, esters, and acid halides, which are themselves valuable intermediates for further functionalization researchgate.net. The reaction is typically achieved using common oxidizing agents under controlled conditions. This conversion to a carboxylic acid group provides an attractive site for further substitutions and modifications core.ac.uk.

| Reactant | Oxidizing Agent(s) | Product |

| This compound | Potassium permanganate (KMnO₄) | 5-Fluoro-3-methylbenzofuran-2-carboxylic acid |

| This compound | Jones reagent (CrO₃/H₂SO₄) | 5-Fluoro-3-methylbenzofuran-2-carboxylic acid |

| This compound | Silver(I) oxide (Ag₂O) | 5-Fluoro-3-methylbenzofuran-2-carboxylic acid |

Reduction Pathways to Alcohol and Alkyl Derivatives

Reduction of the carbaldehyde moiety provides pathways to both alcohol and alkyl derivatives. The use of mild reducing agents, such as sodium borohydride, selectively reduces the aldehyde to a primary alcohol, yielding (5-Fluoro-3-methylbenzofuran-2-yl)methanol. More forceful reduction conditions, such as those employed in the Wolff-Kishner or Clemmensen reductions, can achieve complete deoxygenation to the corresponding alkyl group, resulting in 5-Fluoro-2,3-dimethylbenzofuran.

| Reactant | Reducing Agent(s)/Conditions | Product | Product Type |

| This compound | Sodium borohydride (NaBH₄) | (5-Fluoro-3-methylbenzofuran-2-yl)methanol | Alcohol |

| This compound | Lithium aluminum hydride (LiAlH₄) | (5-Fluoro-3-methylbenzofuran-2-yl)methanol | Alcohol |

| This compound | Hydrazine/KOH (Wolff-Kishner) | 5-Fluoro-2,3-dimethylbenzofuran | Alkyl |

| This compound | Zn(Hg)/HCl (Clemmensen) | 5-Fluoro-2,3-dimethylbenzofuran | Alkyl |

Condensation and Imine Formation Reactions

The reaction of the aldehyde with primary amines is a cornerstone of derivatization, leading to the formation of imines, also known as Schiff bases libretexts.orgmasterorganicchemistry.com. This condensation reaction is typically reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule libretexts.orgresearchgate.net. The resulting C=N double bond of the imine is a key structural motif in many biologically active compounds and serves as an intermediate for further reactions. A wide variety of primary amines can be used to generate a diverse array of imine derivatives.

| Reactant 1 | Reactant 2 (Primary Amine) | Product (Imine/Schiff Base) |

| This compound | Aniline | N-(5-Fluoro-3-methylbenzofuran-2-ylmethylene)aniline |

| This compound | Methylamine | N-(5-Fluoro-3-methylbenzofuran-2-ylmethylene)methanamine |

| This compound | p-Toluidine | N-(5-Fluoro-3-methylbenzofuran-2-ylmethylene)-4-methylaniline |

| This compound | Benzylamine | N-(5-Fluoro-3-methylbenzofuran-2-ylmethylene)-1-phenylmethanamine |

Cycloaddition and Heterocyclic Ring Fused Systems Formation

The carbaldehyde functional group is a valuable precursor for the synthesis of fused heterocyclic ring systems through cycloaddition reactions. The imine derivatives formed in the previous step can participate as key intermediates. For instance, imines can undergo [2+5] cycloaddition reactions with anhydrides to form seven-membered rings like oxazepinones researchgate.net. Furthermore, the aldehyde can be transformed into a substrate suitable for intramolecular 1,3-dipolar cycloaddition, a powerful method for constructing complex tricyclic heterocycles researchgate.net. These reactions significantly increase the structural complexity and diversity of the benzofuran (B130515) scaffold, providing access to novel chemical entities.

Substituent Modifications on the Aromatic Ring System (e.g., at C-5)

The benzofuran ring system itself can be modified, with the fluorine atom at the C-5 position being a key site for substitution.

Replacement or Derivatization of the Fluorine Atom

The fluorine atom on the aromatic ring of this compound can be replaced via nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing inductive effect of fluorine activates the aromatic ring towards nucleophilic attack core.ac.uk. The substitution process typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex core.ac.uk. A variety of nucleophiles, including alkoxides, amines, and thiols, can displace the fluoride (B91410) ion, leading to a range of C-5 substituted benzofuran derivatives. The position of substitution is influenced by the electronic effects of the other substituents on the ring.

| Reactant | Nucleophile | Product |

| This compound | Sodium methoxide (NaOCH₃) | 5-Methoxy-3-methylbenzofuran-2-carbaldehyde |

| This compound | Pyrrolidine | 3-Methyl-5-(pyrrolidin-1-yl)benzofuran-2-carbaldehyde |

| This compound | Sodium thiophenoxide (NaSPh) | 3-Methyl-5-(phenylthio)benzofuran-2-carbaldehyde |

| This compound | Ammonia (NH₃) | 5-Amino-3-methylbenzofuran-2-carbaldehyde |

Introduction of Additional Halogen or Electron-Donating/Withdrawing Groups

The substitution pattern on the benzofuran ring of this compound is a critical determinant of its chemical reactivity and potential biological activity. The introduction of additional functional groups onto the benzene (B151609) portion of the scaffold can significantly modify its electronic properties and steric profile. Standard electrophilic aromatic substitution reactions can be employed, although the regioselectivity of these reactions is influenced by the directing effects of the existing fluorine, alkyl, and formyl-substituted furan (B31954) ring.

The fluorine atom at the C-5 position is a deactivating, ortho, para-directing group. The fused furan ring, particularly with the electron-withdrawing carbaldehyde at C-2, complicates the prediction of substitution patterns. However, positions C-4, C-6, and C-7 are potential sites for electrophilic attack.

Halogenation: Further halogenation can be achieved using standard reagents. For instance, bromination can be carried out using N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid. The position of bromination (C-4, C-6, or C-7) would depend on the specific reaction conditions and the interplay of electronic and steric factors. Studies on related benzofuran structures have shown that substitution of hydrogen with a halogen atom in the aromatic ring is a common derivatization strategy. The introduction of halogens is considered beneficial for certain biological activities due to their ability to modulate lipophilicity and form halogen bonds.

Introduction of Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) can be introduced, typically through nucleophilic aromatic substitution on a pre-functionalized ring (e.g., a nitro derivative) or via cross-coupling reactions. These groups generally increase the electron density of the aromatic ring, potentially altering its interaction with biological targets.

The following table summarizes potential derivatizations on the benzene ring of the 5-fluoro-3-methylbenzofuran (B1339826) scaffold.

| Reaction Type | Reagent/Conditions | Potential Substituent | Potential Position(s) |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | -Br | C-4, C-6, C-7 |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | C-4, C-6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | C-4, C-6 |

Chemical Transformations at the Methyl Group at C-3

The methyl group at the C-3 position represents a key site for synthetic modification, offering a route to a variety of derivatives through side-chain reactions. This position is analogous to a benzylic position, and the hydrogen atoms on this methyl group are susceptible to radical abstraction and oxidation.

Benzylic-type Bromination: A primary transformation is the selective bromination of the methyl group using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photo-irradiation. This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism to replace one of the hydrogens of the methyl group with a bromine atom, yielding 3-(bromomethyl)-5-fluorobenzofuran-2-carbaldehyde. This brominated intermediate is a versatile precursor for further nucleophilic substitution reactions, allowing for the introduction of various functional groups (e.g., amines, alcohols, thiols).

Oxidation: The C-3 methyl group can also be subjected to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the benzylic carbon to a carboxylic acid, provided at least one benzylic hydrogen is present. This would convert the 3-methyl group into a 3-carboxy group. Milder oxidation conditions can also be employed. For instance, the oxidation of 3-methylbenzofuran with hydrogen peroxide catalyzed by Mn(III) porphyrins has been shown to yield 3-methylbenzofuran-2(3H)-one, a stable lactone structure, as the major product. This indicates that oxidation can lead to rearrangement and modification of the furan ring itself.

The table below outlines key transformations of the C-3 methyl group.

| Transformation | Reagent/Conditions | Product Functional Group | Reference Reaction |

| Bromination | NBS, AIBN, CCl₄, reflux | 3-(Bromomethyl) | Wohl-Ziegler Reaction |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 3-Carboxy | Side-chain oxidation |

| Oxidation to Lactone | H₂O₂, Mn(III) porphyrin catalyst | 2(3H)-one | Biomimetic oxidation |

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold Hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure of a known active molecule while retaining its key pharmacophoric features. For the this compound scaffold, this could involve replacing the benzofuran core with other bicyclic aromatic or heteroaromatic systems that maintain a similar spatial arrangement of substituents. The goal is to identify new scaffolds that may possess improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. Examples from the broader benzofuran class include the evaluation of benzofuran isosteres as inhibitors of various enzymes.

Molecular Hybridization is another powerful drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds that can interact with multiple biological targets or that combine the beneficial properties of the parent molecules for a synergistic effect. The benzofuran scaffold is frequently used as a building block in molecular hybridization due to its wide range of biological activities.

Numerous studies have demonstrated the successful application of this strategy by combining the benzofuran moiety with other heterocyclic systems.

Benzofuran-Triazole Hybrids: Novel benzofuran-triazole hybrids have been synthesized via click chemistry, linking the two scaffolds to create potential new antifungal agents.

Benzofuran-Piperazine Hybrids: The synthesis of piperazine/benzofuran hybrids has been explored to develop compounds with anti-inflammatory properties.

Benzofuran-Quinazoline Hybrids: Researchers have designed and synthesized benzofuran–appended 4-aminoquinazoline hybrids as potential inhibitors of epidermal growth factor receptor tyrosine kinase.

Benzofuran-Pyrimidine Hybrids: The merging of pyrimidine and benzofuran motifs has been investigated to create unique heterocyclic structures with antimicrobial activity.

Other Hybrids: The benzofuran ring has also been linked to N-methyl-N-benzylamine moieties to create multifunctional agents for Alzheimer's disease.

These approaches highlight the versatility of the benzofuran scaffold as a platform for developing new chemical entities through rational design strategies that extend beyond simple derivatization.

| Hybrid Compound Class | Combined Pharmacophore | Potential Application Area |

| Benzofuran-Triazole | 1,2,3-Triazole | Antifungal |

| Benzofuran-Piperazine | Piperazine | Anti-inflammatory |

| Benzofuran-Quinazoline | 4-Aminoquinazoline | Anticancer |

| Benzofuran-Pyrimidine | Pyrimidine | Antimicrobial |

| Benzofuran-Benzylamine | N-methyl-N-benzylamine | Neurodegenerative Disease |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activities of derivatives of the compound "this compound" corresponding to the detailed outline provided.

The requested article structure focuses on:

Biological Activities of 5 Fluoro 3 Methylbenzofuran 2 Carbaldehyde Derivatives

Anti-inflammatory Potential

Derivatives of fluorinated benzofuran (B130515) have demonstrated notable anti-inflammatory properties. Studies on lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation, have shown that these compounds can effectively suppress the inflammatory response. mdpi.comnih.gov Six compounds, in particular, were found to inhibit the expression of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov This inhibition led to a decrease in the secretion of several inflammatory mediators, including interleukin-6 (IL-6), nitric oxide (NO), Chemokine (C-C) Ligand 2 (CCL2), and prostaglandin (B15479496) E2 (PGE2). mdpi.comnih.gov

The efficacy of this inhibition is highlighted by the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit a biological process by 50%. For these benzofuran derivatives, the IC50 values ranged from 1.2 to 9.04 µM for IL-6, 1.5 to 19.3 µM for CCL2, 2.4 to 5.2 µM for NO, and 1.1 to 20.5 µM for PGE2. nih.gov Furthermore, certain novel synthesized benzofuran compounds were shown to significantly inhibit cyclooxygenase activity directly. nih.gov The anti-inflammatory effects of these compounds were also observed in the zymosan-induced air pouch model of inflammation. nih.gov Other research has identified benzofuran derivatives from natural sources, such as Penicillium crustosum, that exhibit significant inhibitory effects on NO production in LPS-stimulated murine macrophage RAW 264.7 cells, with some compounds showing greater potency than the control drug, celecoxib. mdpi.com

| Inflammatory Mediator | IC50 Value Range (µM) | Reference |

|---|---|---|

| Interleukin-6 (IL-6) | 1.2 - 9.04 | nih.gov |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | nih.gov |

| Nitric Oxide (NO) | 2.4 - 5.2 | nih.gov |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | nih.gov |

Antioxidant Effects

The antioxidant capacity of benzofuran derivatives has been a significant area of investigation. Oxidative stress is a key factor in cellular aging and the development of various diseases. mdpi.com Certain benzofuran-2-carboxamide (B1298429) derivatives have been evaluated for their ability to counteract oxidative damage. nih.gov One derivative, compound 1j (with an -OH substitution at the R3 position), demonstrated notable antioxidant activity by scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibiting in vitro lipid peroxidation (LPO) in rat brain homogenates. nih.gov At a concentration of 100 μM, this compound achieved 23.5% inhibition of DPPH radical formation and 62% inhibition of LPO. nih.gov

This same compound also showed a potent ability to inhibit the generation of reactive oxygen species (ROS) induced by N-methyl-D-aspartate (NMDA) in cultured neurons. nih.gov The structure-activity relationship suggests that hydroxyl substitutions may be important for these antioxidant effects. nih.gov Other studies have confirmed that the transformation from a chroman to a benzofuran skeleton can increase antioxidant activity. nih.gov Benzofuran hydrazone derivatives have also been identified as effective radical scavengers, with their antioxidant activity being related to the number and position of hydroxyl groups on the arylidene moiety. researchgate.net

| Activity | Inhibition (%) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 23.5% | nih.gov |

| Lipid Peroxidation (LPO) | 62% | nih.gov |

Other Pharmacological Activities (e.g., Antihyperglycemic, Analgesic, Anticonvulsant, Anti-HIV)

The versatile benzofuran scaffold has led to the discovery of derivatives with a wide spectrum of pharmacological activities. taylorandfrancis.com

Antihyperglycemic: Benzofuran derivatives have been recognized for their potential antihyperglycemic properties. niscair.res.in While direct studies on 5-Fluoro-3-methylbenzofuran-2-carbaldehyde are specific, related structures like 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as α-glucosidase inhibitors. nih.gov Several of these compounds exhibited potent inhibitory activity, with IC50 values significantly lower (35.83 - 56.87 µM) than the reference drug acarbose (B1664774) (569.43 µM), indicating a much higher potency. nih.gov

Analgesic and Anticonvulsant: The potential for benzofuran derivatives to act as analgesics and anticonvulsants has also been reported. researchgate.net For instance, certain aminoalkanol derivatives of xanthones, which share some structural similarities, have shown significant anticonvulsant activity in the maximal electroshock (MES) test, with ED50 values as low as 25.76 mg/kg. nih.gov One of these compounds also exhibited antinociceptive (analgesic) activity at a low dose. nih.gov

Anti-HIV: Research into novel anti-HIV agents has explored benzofuran derivatives. Fluorinated pyrazole (B372694) derivatives of 3-benzylbenzofurans have shown particular promise. nih.gov One such fluorinated compound, 5f , was the most potent inhibitor among a series of tested pyrazoles, with IC50 values of 0.39 µM against the Q23 pseudovirus and 1.00 µM against the CAP210 pseudovirus. nih.gov This suggests that the fluorine atom significantly influences anti-HIV activity. nih.gov Additionally, 5′-O-fatty acyl derivatives of 3′-fluoro-2′,3′-dideoxythymidine (FLT), a fluorinated nucleoside analog, have been synthesized and found to be highly active against both cell-free and cell-associated HIV strains, with some derivatives showing EC50 values below 0.2 µM. mdpi.com

| HIV-1 Pseudovirus Strain | IC50 Value (µM) | Reference |

|---|---|---|

| Q23 | 0.39 ± 0.13 | nih.gov |

| CAP210 | 1.00 ± 0.15 | nih.gov |

Osteogenic Differentiation Promotion

A particularly novel application of benzofuran derivatives is in the promotion of bone formation. Osteoporosis is characterized by an imbalance between bone resorption and formation. nih.gov Certain benzofuran derivatives have been identified as potential orally active osteogenic drugs, which could stimulate bone growth. nih.gov

In a study using mouse mesenchymal stem cells, a 3,5-disubstituted benzofuran derivative, 23d (3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide), showed potent activity in promoting osteoblast differentiation. nih.gov This compound was found to potently inhibit cyclin-dependent kinase 8 (CDK8), a mechanism suggested to mediate its osteoblastogenic effects. nih.gov In a preclinical model using ovariectomized rats (a model for postmenopausal osteoporosis), oral administration of compound 23d for 8 weeks led to an increase in femoral bone mineral density. nih.gov Micro-computed tomography analysis further revealed that the compound increased bone volume, mineral content, and strength in the cortical bone of the femoral diaphysis. nih.gov These findings identify the 3,5-disubstituted benzofuran as a valuable scaffold for developing orally active drugs to combat osteoporosis. nih.gov

Structure Activity Relationships Sar for 5 Fluoro 3 Methylbenzofuran 2 Carbaldehyde Analogs

Influence of Substituent Nature and Position on Biological Activity

The biological activity of 5-Fluoro-3-methylbenzofuran-2-carbaldehyde analogs is profoundly influenced by the nature and position of various substituents on the benzofuran (B130515) scaffold. Key modifications at the C-5, C-3, and C-2 positions, as well as on the benzene (B151609) ring, have been shown to modulate the electronic, steric, and physicochemical properties of these molecules, thereby affecting their interaction with biological targets.

The introduction of a fluorine atom at the C-5 position of the benzofuran ring significantly impacts the molecule's biological activity through both electronic and steric effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can alter the electron density distribution across the benzofuran ring system. This modification can influence the molecule's ability to participate in crucial interactions with biological macromolecules.

Studies on halogenated benzofuran derivatives have consistently demonstrated that the presence of a halogen, such as fluorine, can lead to a significant increase in anticancer activities. nih.gov This enhanced activity is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic region of the halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The position of the halogen is a critical determinant of its biological impact. nih.gov For instance, in a series of 5-chlorobenzofuran-2-carboxamides, the halogen at the C-5 position was found to be beneficial for their cytotoxic properties. nih.gov

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows it to be incorporated into a molecule without causing significant steric hindrance, making it a valuable tool for modifying electronic properties with minimal structural perturbation. The introduction of fluorine can also enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism.

The methyl group at the C-3 position of the benzofuran ring plays a crucial role in modulating the steric environment and reactivity of the molecule. The presence of this alkyl group can influence the conformation of the molecule and its ability to fit into the binding pocket of a biological target.

In the context of anticancer activity, the substitution pattern at the C-3 position has been shown to be significant. For example, a study on benzofuran derivatives revealed that a bromine atom attached to a methyl group at the C-3 position resulted in remarkable cytotoxic activity against leukemia cell lines. nih.gov This highlights that the interplay between the C-3 substituent and other groups on the benzofuran ring is a key determinant of biological activity.

Furthermore, the methyl group at C-3 can influence the chemical reactivity of the adjacent C-2 carbaldehyde group. By providing steric bulk, it can modulate the accessibility of the aldehyde for nucleophilic attack, which can be a crucial step in the mechanism of action for some compounds. Electronically, the methyl group is weakly electron-donating, which can subtly influence the electron density of the furan (B31954) ring.

The carbaldehyde group at the C-2 position is a key functional group that significantly influences the biological activity of this compound analogs. This group can participate in various non-covalent interactions, such as hydrogen bonding, with biological targets. Moreover, its electrophilic nature makes it susceptible to reactions with nucleophilic residues in enzymes or receptors.

Structure-activity relationship studies have shown that modifications at the C-2 position are crucial for the cytotoxic activity of benzofuran derivatives. nih.govrsc.org For instance, the conversion of the C-2 position to an ester or the introduction of a heterocyclic ring has been found to be important for cytotoxic activity. rsc.orgnih.gov

The condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with various substituted benzaldehydes to form hydrazones is a common modification of the C-2 position. nih.gov The resulting derivatives often exhibit significant anticancer activity, with the nature of the substituent on the benzaldehyde (B42025) moiety further modulating the potency. nih.gov This suggests that the C-2 carbaldehyde serves as a versatile handle for introducing diverse chemical functionalities to optimize biological activity.

The following table illustrates the impact of modifications at the C-2 position on the anticancer activity of benzofuran analogs, as reported in various studies.

| Compound/Analog | Modification at C-2 | Biological Activity (e.g., IC50) | Cell Line | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxamide (B1298429) derivative | N-phenethyl carboxamide | IC50 comparable to Doxorubicin | Various cancer cell lines | nih.gov |

| 3-Methyl-2-benzofuran carbohydrazide derivative | Condensation with substituted benzaldehydes | High cytotoxic concentration scores | Erlich ascites carcinoma (EAC) | nih.gov |

For example, the presence of methoxy (B1213986) groups on the benzene ring has been shown to be important for the activity of certain benzofuran derivatives. nih.gov The position of these substituents is also crucial. For instance, a study on amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans demonstrated that a methoxy group at the C-6 position resulted in higher activity compared to a methoxy group at the C-7 position. mdpi.com

The addition of hydrophilic groups, such as piperidine, to the benzofuran ring has been shown to improve the physicochemical properties of the compounds. nih.gov Halogen substitutions on a phenyl ring attached to the benzofuran core, particularly at the para position, are often more potent due to favorable hydrophobic interactions. nih.gov

The table below summarizes the effects of various substituents on the benzene ring of benzofuran analogs on their anticancer activity.

| Compound Series | Substituent on Benzene Ring | Observed Effect on Anticancer Activity | Reference |

|---|---|---|---|

| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans | Methoxy group at C-6 vs. C-7 | Higher activity with C-6 methoxy group | mdpi.com |

| Benzofuran-2-carboxamides | Halogen at para-position of N-phenyl ring | Increased potency | nih.gov |

| Benzene-sulfonamide-based benzofurans | Hydrophilic groups (e.g., piperidine) | Improved physicochemical properties | nih.gov |

Stereochemical Determinants of Pharmacological Efficacy

The stereochemistry of drug molecules is a critical factor in their pharmacological efficacy, as biological systems are chiral environments. While specific studies on the stereochemical determinants of this compound analogs are limited, the principles of stereoselectivity in drug action are well-established. If a chiral center is introduced into the molecule, for example, through modification of the C-2 carbaldehyde group, it is highly likely that the resulting enantiomers will exhibit different biological activities.

One enantiomer may have a higher affinity for the biological target due to a better three-dimensional fit into the binding site. The other enantiomer may have lower affinity, be inactive, or even exhibit off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for understanding the SAR and developing safer and more effective drugs. For benzofuran derivatives that can exist as stereoisomers, the specific spatial arrangement of substituents can profoundly influence their interaction with chiral biological macromolecules such as enzymes and receptors. nih.gov

Correlation between Physicochemical Properties and Biological Response

The biological response of this compound analogs is intrinsically linked to their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their ability to interact with their biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov For benzofuran derivatives, lipophilicity, often expressed as logP, is a key parameter. A certain degree of lipophilicity is required for the compound to cross cell membranes and reach its target. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

The electronic properties of the substituents, as influenced by groups like the C-5 fluorine, also play a significant role. Electron-withdrawing groups can affect the pKa of the molecule and its ability to participate in hydrogen bonding and other electronic interactions. nih.gov Steric factors, such as the size and shape of the molecule, as influenced by the C-3 methyl group, are critical for ensuring a complementary fit with the binding site of the target protein. nih.gov

The following table provides a conceptual overview of the correlation between key physicochemical properties and the expected biological response of benzofuran analogs.

| Physicochemical Property | Influence on Biological Response | Example from Benzofuran SAR |

|---|---|---|

| Lipophilicity (logP) | Affects membrane permeability and solubility. Optimal range is crucial for bioavailability. | Halogen substitutions increase lipophilicity and can enhance potency. nih.gov |

| Electronic Effects (e.g., Hammett constants) | Modulates binding interactions (e.g., hydrogen bonding, halogen bonding) and metabolic stability. | Electron-withdrawing fluorine at C-5 can enhance binding affinity. nih.gov |

| Steric Parameters (e.g., molecular volume) | Determines the fit of the molecule into the target's binding site. | The C-3 methyl group can provide steric bulk that influences activity. nih.gov |

Molecular Mechanisms of Action and Biological Target Interactions

Elucidation of Intracellular Signaling Pathways Modulated by Derivatives

Derivatives of benzofuran (B130515) have been shown to significantly interfere with key intracellular signaling pathways that are often dysregulated in disease states, particularly in cancer. Two of the most prominent pathways modulated by these compounds are the p53 tumor suppressor pathway and the NF-κB (nuclear factor kappa B) signaling cascade.

A synthetic benzofuran lignan (B3055560) derivative, referred to as Benfur, has been demonstrated to mediate its effects through both p53-dependent and -independent mechanisms. researchgate.netnih.gov In p53-positive cells, Benfur treatment leads to the stabilization and nuclear translocation of the p53 protein. nih.gov This is achieved by inhibiting the expression of Murine Double Minute 2 (MDM2), a key negative regulator of p53. nih.gov The repression of MDM2 occurs through the inhibition of the transcription factor Sp1, which is crucial for MDM2 expression. nih.gov The stabilization of p53 subsequently upregulates the expression of cell cycle inhibitors like p21 and p27, leading to cell cycle arrest. nih.gov

Simultaneously, benzofuran derivatives can inhibit the NF-κB pathway. researchgate.net This pathway is a critical regulator of inflammation, immunity, and cell survival. Benfur has been shown to prevent the degradation of IκBα, the inhibitory subunit of NF-κB. researchgate.net This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. researchgate.net This inhibition of NF-κB contributes to the induction of cell death, even in p53-negative cells, although the primary mechanism of action in p53-positive cells is predominantly p53-dependent. researchgate.netnih.gov

Furthermore, certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) signaling pathway. Activation of this pathway is crucial for innate immunity and can trigger the phosphorylation of Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons and an antiviral or antitumor immune response.

Interaction with Cellular Macromolecules (e.g., DNA, Proteins)

The mechanism of action of benzofuran derivatives also involves direct interactions with cellular macromolecules like proteins and DNA. Studies using bovine serum albumin (BSA) as a model protein have shown that benzofuran derivatives can efficiently bind to proteins. This interaction, investigated through fluorescence spectroscopy, leads to a quenching of the intrinsic tryptophan fluorescence of BSA, indicating the formation of a complex between the benzofuran derivative and the protein. Such binding can alter the secondary structure of the protein.

While direct covalent binding to DNA is less commonly reported, some derivatives have been shown to interact with nucleic acids. For instance, a benzofuran derivative containing a nitro group was found to significantly reduce the melting temperature of DNA, which suggests an interaction that destabilizes the DNA double helix. This ability to interact with nucleic acids is a proposed mechanism for the anticancer activity of some benzofurans.

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest

A hallmark of the anticancer activity of many benzofuran derivatives is their ability to halt cell cycle progression and induce apoptosis. These compounds often cause cell cycle arrest at the G2/M phase. researchgate.net This arrest is a direct consequence of the modulation of signaling pathways, such as the p53 pathway. The upregulation of p53 leads to increased expression of cyclin-dependent kinase inhibitors like p21, which prevents the cell from progressing through mitosis. nih.gov Studies have shown that treatment with benzofuran derivatives can increase the levels of key G2/M regulatory proteins, including Cyclin B1. nih.gov

Following cell cycle arrest, these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. The activation of caspase-3, a key executioner caspase, has been observed in cells treated with benzofuran derivatives. researchgate.net Furthermore, a benzofuran-isatin conjugate was shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-xl while upregulating the pro-apoptotic protein Bax and promoting the release of cytochrome c from the mitochondria, classic signs of the intrinsic apoptosis pathway.

Computational and Theoretical Investigations of 5 Fluoro 3 Methylbenzofuran 2 Carbaldehyde and Its Analogs

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions.

Molecular docking studies on benzofuran (B130515) analogs have been performed to predict their binding modes and estimate their binding affinities against various protein targets. These studies help in identifying potential biological activities. For instance, docking analyses have been conducted on benzofuran derivatives against targets relevant to cancer and neurodegenerative diseases. nih.govnih.gov

The binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction. Studies on various benzofuran analogs have shown promising binding energies with several key proteins. For example, in the pursuit of novel inhibitors for Staphylococcus aureus Sortase A, 2-phenyl-benzofuran-3-carboxamide derivatives were identified as potent inhibitors, with the most active compound showing an IC50 value of 30.8μM. researchgate.net Similarly, docking studies of fluoro-nitro benzothiazolourea analogs, which share structural similarities, against the acetylcholinesterase (AChE) protein (PDB ID: 4EY7) associated with Alzheimer's disease revealed excellent docking scores, ranging from -9.7 to -11.2 kcal/mol. researchgate.net Another study targeting Cyclin-Dependent Kinase 2 (CDK2) with 3-(piperazinylmethyl)benzofuran derivatives also demonstrated potent inhibitory activity. nih.gov

These computational predictions are crucial for prioritizing compounds for further experimental testing. The data below illustrates typical binding affinities found for benzofuran analogs against various protein targets.

| Compound Class | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Fluoro-nitro benzothiazolourea analogs | Acetylcholinesterase (AChE) | 4EY7 | -9.7 to -11.2 |

| 1-benzofuran with pyrazole (B372694) and chalcone | Breast Cancer Receptor | 8G2M | -7.9 |

| 3-(piperazinylmethyl)benzofuran derivatives | Cyclin-Dependent Kinase 2 (CDK2) | - | Potent Inhibition (IC50 ~41 nM) |

| 2-phenyl-benzofuran-3-carboxamide | Staphylococcus aureus Sortase A | 2KID | Potent Inhibition (IC50 ~31 µM) |

This table is interactive and represents a summary of findings from multiple studies on benzofuran analogs.

Beyond predicting binding energy, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. This includes hydrogen bonds, hydrophobic interactions, and π-π stacking. The analysis of these interactions with key amino acid residues in the receptor's binding pocket is fundamental to understanding the mechanism of action and for designing more potent and selective analogs.

For example, docking studies of a potent 2-phenyl-benzofuran-3-carboxamide inhibitor showed that it shared a similar binding pattern with the natural substrate in the binding pocket of Sortase A. researchgate.net Key interactions included hydrogen bonding with the functional site residues Cys184, Trp194, and Arg197. researchgate.net In studies of inhibitors for SARS-CoV-2, key residues in the receptor-binding domain like L455, F486, and Q493 were identified as crucial for binding to the hACE2 receptor. nih.gov The substitution of specific amino acids can dramatically alter binding affinity by creating or removing interactions like salt bridges or hydrophobic pockets. nih.gov This detailed analysis of the binding site characteristics allows for the rational design of new derivatives with improved affinity and specificity.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity based on the principles of quantum mechanics. physchemres.org

The electronic properties of a molecule are key to its chemical behavior. DFT is commonly used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is an important indicator of molecular stability and reactivity. physchemres.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. physchemres.org This small energy gap facilitates intramolecular charge transfer, a property often associated with active nonlinear optical (NLO) materials. physchemres.org For various benzofuran derivatives, the charge-transfer excitation often corresponds to the HOMO→LUMO transition. nih.gov Studies have shown that substituents on the benzofuran ring can modulate this energy gap; for example, converting an -NH2 substituent to a -NO2 group can reduce the E_gap. nih.gov

The Molecular Electrostatic Potential (MESP) is another critical property derived from quantum calculations. It provides a map of the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which is crucial for predicting how the molecule will interact with other molecules and biological receptors. sci-hub.se

| Benzofuran Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) |

| 2-Phenylbenzofuran | -6.01 | -1.52 | 4.49 |

| Benzofuran-cyanovinyl-pentafluorophenyl | Varies by isomer | Varies by isomer | ~3.5 - 4.0 |

| (5-methyl-benzofuran-3-yl)-acetic acid hydrazide | -5.73 | -0.78 | 4.95 |

This table is interactive and showcases representative electronic property values for different benzofuran analogs calculated using DFT.

The electronic parameters derived from quantum chemical calculations are used to predict the reactivity and stability of molecules. The HOMO-LUMO energy gap is a direct measure of chemical hardness; molecules with a large gap are considered "hard" (less reactive), while those with a small gap are "soft" (more reactive). physchemres.orgsci-hub.se

These calculations can also predict other reactivity descriptors, such as ionization potential, electron affinity, and electronegativity. By understanding how different functional groups affect these electronic properties, chemists can predict the stability of new benzofuran derivatives and their likely reaction pathways. For instance, DFT calculations have been used to optimize the geometry of benzofuran structures, predicting bond lengths and angles that are in good agreement with experimental data. physchemres.orgaip.org This foundational understanding of a molecule's electronic structure and stability is essential before proceeding with more complex simulations like molecular docking or dynamics.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and protein, the stability of their complex, and the thermodynamics of binding.

MD simulations are used to validate the stability of binding poses predicted by docking. upstate.edu By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests that the complex is in a stable equilibrium. researchgate.net

Furthermore, MD simulations can reveal crucial details about the interactions that are averaged out in static models. For example, the number and duration of hydrogen bonds between the ligand and protein can be tracked throughout the simulation, providing a more accurate picture of binding stability. researchgate.net These simulations can also calculate binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone. upstate.edu In studies of flavonoids targeting dengue virus proteins, MD simulations were used to analyze the stability of protein-ligand complexes, assessing parameters like RMSD, radius of gyration (Rg), and Solvent Accessible Surface Area (SASA) over 100 ns. researchgate.net Such analyses provide a comprehensive understanding of the dynamic behavior and stability of benzofuran analogs when interacting with their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug discovery and development for predicting the activity of novel molecules, optimizing lead compounds, and understanding the underlying mechanisms of action. derpharmachemica.com For benzofuran derivatives, including analogs of 5-Fluoro-3-methylbenzofuran-2-carbaldehyde, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities. nih.govresearchgate.net

The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov By quantifying these properties using molecular descriptors, it is possible to build predictive models. These descriptors can be broadly categorized into electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation that links the descriptors to the biological activity. derpharmachemica.comeurjchem.com

Model Validation: The predictive power and robustness of the generated model are rigorously assessed using internal and external validation techniques. nih.gov

Research on benzofuran derivatives has demonstrated the utility of QSAR in identifying key structural features that govern their biological activities, which range from anticancer to antimicrobial and anti-inflammatory effects. nih.gov For instance, studies have shown that substitutions at various positions of the benzofuran ring system significantly influence the compound's potency and selectivity. nih.gov

In the context of this compound and its analogs, a hypothetical QSAR study might explore how variations in substituents on the benzene (B151609) ring and modifications of the carbaldehyde group affect a specific biological endpoint, such as enzyme inhibition or receptor binding. The fluorine atom at the 5-position, the methyl group at the 3-position, and the carbaldehyde group at the 2-position are all expected to contribute significantly to the molecule's electronic and steric properties, and therefore its biological activity.

The following data tables illustrate the kind of information that would be generated in a QSAR study of benzofuran analogs. Table 1 lists a hypothetical series of compounds and their observed biological activity, while Table 2 presents the calculated molecular descriptors that could be used to build a QSAR model. Table 3 shows a potential QSAR equation and the statistical parameters that validate the model.

Table 1: Hypothetical Biological Activity Data for a Series of Benzofuran Analogs

| Compound ID | R1 | R2 | R3 | Biological Activity (IC₅₀, µM) | pIC₅₀ (-logIC₅₀) |

| 1 | H | H | CHO | 15.5 | 4.81 |

| 2 | 5-F | CH₃ | CHO | 8.2 | 5.09 |

| 3 | 5-Cl | CH₃ | CHO | 7.5 | 5.12 |

| 4 | 5-OCH₃ | CH₃ | CHO | 12.1 | 4.92 |

| 5 | 5-F | H | CHO | 10.3 | 4.99 |

| 6 | 5-F | CH₃ | COOH | 25.0 | 4.60 |

| 7 | 5-F | CH₃ | CN | 9.1 | 5.04 |

Table 2: Selected Molecular Descriptors for the Hypothetical Benzofuran Analogs

| Compound ID | LogP (Hydrophobicity) | Molar Refractivity (MR) | Dipole Moment (Debye) | Electronic Energy (Hartree) |

| 1 | 2.15 | 45.3 | 3.12 | -572.4 |

| 2 | 2.58 | 51.2 | 3.45 | -671.8 |

| 3 | 2.95 | 56.1 | 3.48 | -1031.5 |

| 4 | 2.45 | 55.8 | 3.20 | -687.1 |

| 5 | 2.37 | 46.1 | 3.35 | -670.6 |

| 6 | 2.35 | 51.8 | 4.10 | -746.2 |

| 7 | 2.20 | 52.5 | 4.50 | -664.3 |

Table 3: Example of a QSAR Model and its Statistical Validation

| Parameter | Value | Description |

| QSAR Equation | pIC₅₀ = 0.35(LogP) - 0.08(MR) + 0.15*(Dipole) + 4.52 | A hypothetical equation linking descriptors to biological activity. |

| R² | 0.92 | Coefficient of determination, indicating the goodness of fit. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability, determined by leave-one-out cross-validation. |

| F-statistic | 45.6 | A statistical test of the model's significance. |

| p-value | < 0.001 | The probability value, indicating a highly significant correlation. |

The descriptors in the hypothetical QSAR equation in Table 3 would suggest that hydrophobicity (LogP) and a higher dipole moment positively contribute to the biological activity of this series of compounds, while increased bulkiness (Molar Refractivity) is detrimental. Such a model, once rigorously validated, could be used to predict the potency of other, as-yet-unsynthesized benzofuran analogs, thereby guiding further synthetic efforts toward more active compounds. mdpi.com

Future Directions and Emerging Research Avenues

Development of Advanced and Sustainable Synthetic Methodologies

Future research will likely focus on the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 5-Fluoro-3-methylbenzofuran-2-carbaldehyde. While classical methods for benzofuran (B130515) synthesis exist, emerging trends in green chemistry are expected to drive innovation.

Key Research Thrusts:

Catalytic C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation represents a powerful tool for the direct and atom-economical synthesis of substituted benzofurans. Future methodologies could focus on the direct formylation of a 5-fluoro-3-methylbenzofuran (B1339826) precursor, avoiding multi-step sequences.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for forging complex chemical bonds. Its application to the synthesis of fluorinated benzofurans could provide novel and sustainable synthetic routes.

| Synthetic Approach | Potential Advantages |

| C-H Activation | High atom economy, reduced waste |

| Flow Chemistry | Improved safety, scalability, and control |

| Photoredox Catalysis | Mild reaction conditions, use of visible light |

| Bio-catalysis | High selectivity, environmentally friendly |

Rational Design of Highly Potent and Selective this compound Derivatives

The carbaldehyde group at the 2-position of the benzofuran ring serves as a versatile synthetic handle for the creation of a diverse library of derivatives. Rational drug design principles will be instrumental in guiding the synthesis of new molecules with enhanced biological activity and selectivity.

Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological evaluation will be crucial to establish clear SARs. This involves, for example, converting the aldehyde to various other functional groups such as imines, oximes, hydrazones, and carboxylic acids, and assessing how these changes impact activity.

Bioisosteric Replacement: The fluorine atom at the 5-position can be strategically replaced with other functional groups (e.g., chloro, bromo, cyano, trifluoromethyl) to fine-tune the electronic and lipophilic properties of the molecule, potentially leading to improved potency and pharmacokinetic profiles.

Hybrid Molecule Design: The this compound moiety can be coupled with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. For instance, linking it to a known anticancer or antimicrobial agent could result in novel compounds with enhanced efficacy.

Exploration of Novel Therapeutic Applications and Biological Targets

The benzofuran nucleus is associated with a wide spectrum of pharmacological activities. Future research should aim to systematically screen this compound and its derivatives against a broad range of biological targets to uncover novel therapeutic applications.

Potential Therapeutic Areas:

Anticancer Activity: Many benzofuran derivatives have demonstrated potent anticancer properties. bldpharm.commdpi.combldpharm.com Future studies could investigate the cytotoxicity of this compound derivatives against various cancer cell lines and explore their mechanisms of action, such as the inhibition of specific kinases or interference with cell signaling pathways.

Antimicrobial Activity: The benzofuran scaffold is also a promising platform for the development of new antimicrobial agents. shachemlin.comnih.govsigmaaldrich.comnih.gov Derivatives of this compound should be evaluated for their activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anti-inflammatory Effects: Some benzofuran compounds have shown anti-inflammatory activity. Investigating the potential of this compound derivatives to modulate inflammatory pathways could lead to new treatments for inflammatory diseases.

Neurodegenerative Diseases: Given that some heterocyclic compounds have shown promise in the context of neurodegenerative disorders, exploring the neuroprotective potential of these derivatives could be a valuable research avenue.

Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. The application of in silico techniques can significantly accelerate the identification and optimization of lead compounds derived from this compound.

Computational and Experimental Workflow:

Molecular Docking: In silico docking studies can be used to predict the binding modes and affinities of this compound derivatives to the active sites of various biological targets. This can help in prioritizing compounds for synthesis and experimental testing.

Pharmacophore Modeling: Based on a set of active compounds, pharmacophore models can be generated to identify the key structural features required for biological activity. These models can then be used to virtually screen large chemical databases for new potential hits.

ADMET Prediction: Computational tools can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives at an early stage. This helps in identifying candidates with favorable drug-like properties and reducing late-stage attrition in the drug development pipeline.

Experimental Validation: The predictions from in silico studies must be validated through robust experimental assays, including in vitro biological activity testing and in vivo animal models, to confirm the therapeutic potential of the most promising candidates.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-Fluoro-3-methylbenzofuran-2-carbaldehyde?

The compound is typically synthesized via multi-step organic reactions. Key methods include:

- Claisen Condensation : To form the benzofuran backbone (e.g., as seen in benzofuran-3-carboxylate derivatives) .

- Friedel-Crafts Acylation : For introducing aldehyde groups, often using Lewis acid catalysts like AlCl₃ under anhydrous conditions .

- Halogenation : Fluorination via electrophilic substitution using reagents like Selectfluor or direct fluorination of precursors . Reaction conditions (temperature, solvent purity, and catalyst loading) must be tightly controlled to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to identify substituent positions and verify regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : To confirm carbonyl (C=O) and aromatic C-F stretches . Purity is assessed via HPLC or GC-MS, with thresholds >95% required for pharmacological studies .

Q. How can researchers ensure regioselectivity during fluorination or methyl group introduction?

- Directed Ortho-Metallation : Use directing groups (e.g., methoxy) to position fluorine or methyl groups .

- Protecting Strategies : Temporary protection of reactive sites (e.g., aldehydes) to avoid undesired substitutions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- 2D NMR Techniques : COSY and NOESY to distinguish between positional isomers or rotational conformers .

- Isotopic Labeling : Track reaction pathways (e.g., ¹⁸O labeling for carbonyl group studies) .

- Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. How do electronic effects of fluorine and methyl groups influence reactivity in cross-coupling reactions?

- Fluorine Substituents : Electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to meta/para positions .

- Methyl Groups : Electron-donating effects enhance nucleophilic substitution at adjacent sites. Synergistic effects can be studied via Hammett plots or kinetic isotope effects .

Q. What methodologies optimize yield in large-scale synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for Suzuki coupling) improve efficiency .

- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions .

- Purification Optimization : Gradient chromatography or recrystallization in non-polar solvents (e.g., hexane/EtOAc) .

Q. How are stability and degradation profiles assessed under varying conditions?

- Forced Degradation Studies : Expose the compound to heat, light, and humidity; monitor via HPLC for decomposition products .

- pH-Dependent Stability : Buffer solutions (pH 1–13) to identify labile functional groups (e.g., aldehyde oxidation) .

Q. What in silico tools predict biological target interactions for this compound?

- Molecular Docking : AutoDock or Schrödinger Suite to simulate binding with enzymes (e.g., kinases) .

- Pharmacophore Modeling : Identify structural motifs critical for binding affinity to inflammatory or anticancer targets .

Data Interpretation & Mechanistic Insights

Q. How to address discrepancies in bioactivity data across cell lines?

- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., serum-free media) .

- Metabolic Stability Assays : Liver microsome studies to rule out rapid metabolic clearance skewing results .

Q. What mechanistic studies elucidate the role of the benzofuran core in pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.